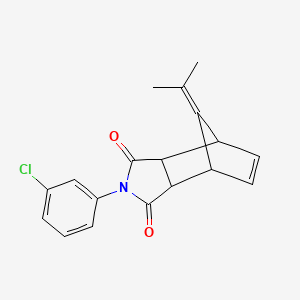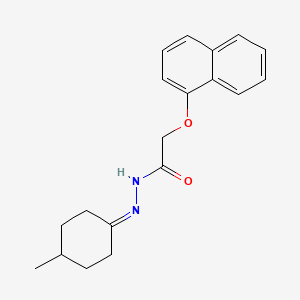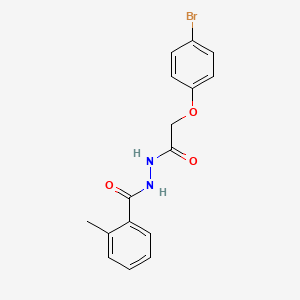![molecular formula C22H15BrO2S B11695017 (2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11695017.png)
(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl ether group, a bromine atom, and a benzothiophene moiety, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzothiophene Moiety: This step involves the cyclization of a suitable precursor, often using sulfur-containing reagents.
Final Coupling: The final step involves the coupling of the benzyl ether and brominated phenyl groups with the benzothiophene moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzothiophene derivatives.
Applications De Recherche Scientifique
(2Z)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2Z)-2-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- **(2Z)-2-{[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Uniqueness
Bromine Atom: The presence of the bromine atom in (2Z)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE makes it unique compared to its chloro and fluoro analogs, potentially leading to different reactivity and biological activity.
Benzyl Ether Group: The benzyl ether group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C22H15BrO2S |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
(2Z)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C22H15BrO2S/c23-17-10-11-19(25-14-15-6-2-1-3-7-15)16(12-17)13-21-22(24)18-8-4-5-9-20(18)26-21/h1-13H,14H2/b21-13- |
Clé InChI |
YOMNEZVMGYAMJE-BKUYFWCQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)C4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694934.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11694945.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694950.png)
![N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11694958.png)

![(3Z)-3-{(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11694969.png)
![(5Z)-3-benzyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694973.png)
![Benzamide, 2-iodo-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11694974.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694979.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11694987.png)



![ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11695012.png)
